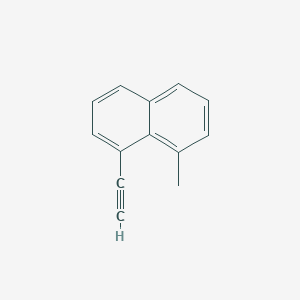

1-Ethynyl-8-methylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65265-94-3 |

|---|---|

Molecular Formula |

C13H10 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-ethynyl-8-methylnaphthalene |

InChI |

InChI=1S/C13H10/c1-3-11-7-5-9-12-8-4-6-10(2)13(11)12/h1,4-9H,2H3 |

InChI Key |

LYPBSDMOXFSEFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2C#C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 Ethynyl 8 Methylnaphthalene

Established Synthetic Pathways via Halogenated Naphthalene (B1677914) Precursors

The most common and well-documented routes to 1-ethynyl-8-methylnaphthalene begin with a functionalized naphthalene skeleton, typically 1-methylnaphthalene (B46632) or a derivative thereof. These pathways involve the strategic introduction of a halogen atom at the 8-position, which then serves as a reactive handle for the subsequent installation of the ethynyl (B1212043) group through cross-coupling reactions.

The initial step in this synthetic sequence is the regioselective halogenation of the naphthalene core. For naphthalene and its derivatives, electrophilic aromatic substitution reactions, such as bromination, occur more readily than in benzene (B151609). wikipedia.org The reaction typically proceeds at the alpha-position (C1 or C8) without the need for a catalyst. wikipedia.org Starting from 1-methylnaphthalene, direct bromination can be employed to produce 1-bromo-8-methylnaphthalene (B1586878), the key halogenated precursor. Reagents such as N-bromosuccinimide (NBS) are commonly used for such transformations under controlled conditions to ensure mono-bromination and achieve the desired regioselectivity. mdpi.comnih.gov

Table 1: Typical Conditions for Electrophilic Aromatic Bromination

| Reagent | Catalyst/Solvent | Temperature | Key Features |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) or no catalyst | Room Temp to Reflux | Classic method; catalyst enhances electrophilicity. docbrown.info |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) (MeCN) or Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp | Milder, more selective reagent, reduces side reactions. mdpi.comnih.gov |

Once the 1-bromo-8-methylnaphthalene intermediate is secured, it is carried forward for the introduction of the alkyne functionality.

The conversion of the aryl bromide to the terminal alkyne is the pivotal step in the synthesis. This is almost exclusively achieved through palladium- and copper-catalyzed cross-coupling reactions, which are renowned for their reliability and functional group tolerance.

The Sonogashira coupling is the most prominent method for forming a C(sp²)–C(sp) bond, making it ideal for the synthesis of this compound from its brominated precursor. libretexts.org This reaction involves the coupling of the aryl halide (1-bromo-8-methylnaphthalene) with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene (B32187) (TMSA) to prevent self-coupling. libretexts.org The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base which serves both as a solvent and to neutralize the hydrogen halide byproduct. libretexts.orgresearchgate.net Following the coupling, the silyl (B83357) protecting group is easily removed under mild basic or fluoride-ion conditions to yield the terminal alkyne.

The general mechanism involves the formation of a copper(I) acetylide intermediate and the oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

Table 2: Typical Reagents and Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CH₃CN)₂Cl₂ | Primary catalyst for the cross-coupling cycle. researchgate.net |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the reactive copper acetylide. nih.gov |

| Base | Triethylamine (B128534) (TEA), Diisopropylamine (DIPA) | Acts as a solvent and acid scavenger. nih.gov |

| Alkyne Source | Trimethylsilylacetylene (TMSA), Ethynyltrimethylsilane | Provides the ethynyl group; silyl group prevents side reactions. |

| Solvent | Tetrahydrofuran (B95107) (THF), Toluene | Reaction medium. |

This sequential bromination and Sonogashira coupling represents the most reliable and widely applicable route to this compound.

While not a method for synthesizing this compound itself, the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a critical reaction that demonstrates the utility of the synthesized terminal alkyne. nih.govbeilstein-journals.org As one of the most powerful "click chemistry" reactions, CuAAC allows for the efficient and specific derivatization of the ethynyl group. glenresearch.comchempedia.info

In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for linking the naphthalene moiety to other molecules in fields like materials science and medicinal chemistry. beilstein-journals.orgglenresearch.com The in-situ generation of copper(I) from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270) is a common practice. beilstein-journals.org

Electrosynthesis is emerging as a sustainable and environmentally friendly alternative to traditional chemical redox reactions. researchgate.netgre.ac.uk Electrochemical methods can be applied to the synthesis of ethynyl naphthalenes, potentially reducing the need for chemical oxidants or reductants. researchgate.net These approaches can proceed through direct electron transfer at an electrode surface or via a mediated process. gre.ac.uk

For the synthesis of an ethynyl naphthalene, an electrochemical approach could involve the anodic oxidation of a suitable precursor, such as a dihydrazone, to form the alkyne. researchgate.net Alternatively, electrochemical methods can be used to drive coupling reactions. Anodic oxidation can facilitate the dehydrogenative coupling of aryl compounds, suggesting that related C-C bond-forming strategies could be adapted for alkynylation, potentially avoiding the need for pre-halogenated substrates. mdpi.com While specific protocols for this compound are not widely reported, the successful electrochemical synthesis of other isomers like 2-ethynylnaphthalene (B39655) demonstrates the viability of this approach. researchgate.net

Ethynyl Group Introduction through Catalytic Cross-Coupling Reactions

Advanced and Emerging Synthetic Strategies

Beyond the established halogenation-coupling sequence, research is exploring more advanced strategies that offer greater efficiency or novel synthetic pathways. One such emerging area is "skeletal editing," which involves the transmutation of atoms within a core heterocyclic structure.

A notable example is the synthesis of substituted naphthalenes from isoquinoline (B145761) precursors. nih.gov This strategy involves a nitrogen-to-carbon single-atom transmutation inspired by the Wittig reaction. nih.gov In this process, an inexpensive phosphonium (B103445) ylide serves as the carbon source. The reaction proceeds through the ring-opening of the isoquinoline to form a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.gov This innovative method allows for the precise exchange of a nitrogen atom for a CH unit, providing a novel and direct route to functionalized naphthalenes that bypasses traditional electrophilic substitution and cross-coupling steps. nih.gov Such strategies represent the frontier of synthetic chemistry, aiming to construct complex aromatic systems with high precision and atom economy.

Optimization of Reaction Parameters in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. For a reaction like the Sonogashira coupling to produce this compound, several factors must be carefully controlled.

The choice of solvent can significantly impact the outcome of a cross-coupling reaction. Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are commonly used. The solvent must be capable of dissolving the reactants and catalysts. For many organometallic reactions, including the Sonogashira coupling, anhydrous (dry) and anaerobic (oxygen-free) conditions are traditionally required to prevent the deactivation of the catalyst and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling). organic-chemistry.org However, recent advancements have led to the development of protocols that work in aqueous media and under air, enhancing the sustainability of the process. kaust.edu.sa

The efficiency of the Sonogashira reaction is highly dependent on the catalyst system, which includes the palladium catalyst, a potential ligand, the copper(I) co-catalyst, and a base. The ratio of these components must be optimized to achieve the best results.

Catalyst Loading : Reducing the amount of expensive palladium catalyst is a key goal in optimization. Studies have successfully lowered catalyst concentrations to as low as 0.025 mol% for reactive substrates without compromising yield. kaust.edu.sa

Ligand Effects : The choice of phosphine (B1218219) ligand for the palladium catalyst can influence its stability and reactivity. Bulky and electron-rich ligands often lead to more efficient couplings. libretexts.org

Co-catalyst : The copper(I) salt is crucial in the traditional Sonogashira mechanism. However, its presence can sometimes promote the formation of alkyne homocoupling byproducts. This has led to the development of copper-free Sonogashira protocols, which can offer a cleaner reaction profile for certain substrates. libretexts.org

Base : The base is essential for the reaction, with amines like triethylamine being a common choice. The amount of base used also requires optimization, as an excess can sometimes lead to side reactions, while an insufficient amount will stall the reaction. kaust.edu.saresearchgate.net

Table 2: Optimization of Sonogashira Reaction Parameters

| Parameter | Variation | Effect on Reaction |

|---|---|---|

| Temperature | Low vs. High | Affects rate, selectivity, and catalyst stability. kaust.edu.sa |

| Catalyst Loading | High vs. Low | Impacts cost and efficiency; lower is preferable. kaust.edu.sa |

| Cu(I) Co-catalyst | Present vs. Absent | Affects mechanism and potential for homocoupling byproducts. libretexts.org |

| Base Equivalent | Stoichiometric vs. Excess | Influences reaction completion and side product formation. kaust.edu.sa |

By systematically adjusting these parameters, a robust and efficient protocol for the synthesis of this compound can be established.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 Ethynyl 8 Methylnaphthalene

Thermal Rearrangements and Pyrolytic Pathways

The study of gas-phase reactions at elevated temperatures provides fundamental insights into molecular stability, reaction mechanisms, and the formation of complex polycyclic aromatic hydrocarbons (PAHs). umsl.eduacs.org Techniques like flash vacuum pyrolysis (FVP) are instrumental in examining unimolecular reactions by subjecting a substrate to high temperatures (200–1000 °C) and low pressure for very short durations. scripps.edu This methodology minimizes intermolecular reactions and favors pericyclic processes, cleavage of weak bonds to form radicals, and elimination of small, stable molecules. scripps.edu

Flash Vacuum Pyrolysis (FVP) Induced Cyclizations (e.g., phenalene (B1197917) formation)

Flash vacuum pyrolysis (FVP) of 1-ethynyl-8-methylnaphthalene is a key method for inducing intramolecular cyclization. The spatial arrangement of the ethynyl (B1212043) and methyl groups at the C1 and C8 (peri) positions facilitates a thermally induced cyclization to form phenalene, a stable polycyclic aromatic hydrocarbon. While specific experimental data for the FVP of this compound is not detailed in the available literature, the transformation is analogous to well-established pyrolytic cyclizations of similar ortho- and peri-substituted aromatic systems. rsc.org

For instance, the FVP of 2-methylstyrylalkynes at 900 °C leads to cyclization to produce substituted naphthalenes. rsc.org This analogous reaction suggests that at sufficiently high temperatures, this compound would undergo a similar intramolecular rearrangement. The reaction likely proceeds through the formation of highly reactive intermediates that rapidly rearrange to the thermodynamically stable aromatic system of phenalene. Theoretical studies on related systems, such as the conversion of acenaphthyl radical to phenalene via methylation, highlight the favorability of forming the six-membered ring of the phenalene core. researchgate.net

| Pyrolytic Technique | Typical Temperature Range (°C) | Pressure Conditions | Key Reaction Type | Anticipated Product |

| Flash Vacuum Pyrolysis (FVP) | 600 - 1000 | High Vacuum (~0.1 Pa) | Intramolecular Cyclization | Phenalene |

Postulated Methylene (B1212753) Carbene Intermediates in Thermal Reactions

The mechanism for the thermal conversion of this compound to phenalene is postulated to involve highly reactive intermediates. One proposed pathway involves an initial hydrogen shift from the methyl group to the alkyne, followed by cyclization. An alternative and often cited mechanism for such cyclizations involves the formation of a carbene intermediate. clockss.org

In this proposed mechanism, a researchgate.netuoa.gr-hydrogen shift from the methyl group to the terminal carbon of the ethynyl group would form a vinylidene carbene. This intermediate, however, is less likely than the formation of a diradical species initiated by homolytic cleavage of a C-H bond in the methyl group. A more plausible pathway involves the initial loss of a hydrogen atom from the methyl group, forming a peri-substituted naphthylmethyl radical. This radical can then attack the adjacent ethynyl group, leading to a cyclized radical intermediate which subsequently aromatizes to phenalene. Another significant mechanistic possibility is the isomerization of the ethynyl group to a vinylidene carbene, which can then undergo intramolecular C-H insertion with the neighboring methyl group, although this is generally considered a higher energy pathway.

Gas-Phase Organic Chemistry at Elevated Temperatures

The high-temperature gas-phase chemistry of this compound is a facet of the broader field of polycyclic aromatic hydrocarbon (PAH) formation and transformation, which is critical in combustion chemistry and astrophysics. uoa.grnih.govresearchgate.net At elevated temperatures, such as those in pyrolysis, the dominant reaction pathway for 1-methylnaphthalene (B46632) (a related compound) is the homolytic cleavage of a C-H bond in the methyl group to form the 1-naphthylmethyl radical. mdpi.comkaust.edu.sakaust.edu.sa This resonance-stabilized radical is a key intermediate in the growth of larger PAHs. kaust.edu.sa

Intrinsic Reactivity of Ethynyl and Methyl Moieties

The chemical behavior of this compound is dictated by the interplay between the electron-rich naphthalene (B1677914) core and the attached methyl and ethynyl functional groups.

Electrophilic Reaction Profiles and Nucleophilic Substitution Potential

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The activation and directing effects of the methyl (activating, ortho/para-directing) and ethynyl (deactivating, meta-directing relative to itself) groups, combined with the inherent reactivity of the α- and β-positions of naphthalene, create a complex reactivity profile. Electrophilic attack will likely be directed to the positions activated by the methyl group and not significantly deactivated by the ethynyl group.

The terminal alkyne C-H bond is weakly acidic and can be deprotonated by a strong base to form a nucleophilic acetylide. This acetylide can then react with various electrophiles. Furthermore, the triple bond itself is electron-rich and can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, although such reactions on aromatic acetylenes can be less facile than on aliphatic alkynes.

Nucleophilic substitution on the aromatic ring is generally difficult unless activated by strong electron-withdrawing groups, which are absent in this molecule. beilstein-journals.org However, nucleophilic addition to the ethynyl group is possible, particularly with soft nucleophiles in the presence of a suitable catalyst.

Functional Group Transformations of the Ethynyl Moiety

The ethynyl group is a versatile functional handle that can be converted into a variety of other groups, significantly expanding the synthetic utility of this compound. These transformations allow for the introduction of new functionalities and the construction of more complex molecular architectures.

Key transformations include:

Hydration: Acid-catalyzed hydration (often with mercury salts) or transition-metal-catalyzed hydration would yield 1-(8-methylnaphthalen-1-yl)ethanone (an acetylnaphthalene derivative).

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst would produce 1-methyl-8-vinylnaphthalene, while reduction with sodium in liquid ammonia (B1221849) would also yield the vinyl derivative. Complete hydrogenation over catalysts like palladium on carbon would saturate the triple bond to form 1-ethyl-8-methylnaphthalene.

Coupling Reactions: As a terminal alkyne, it can participate in various cross-coupling reactions. The Sonogashira coupling with aryl or vinyl halides provides a powerful method for C-C bond formation, creating more extended π-conjugated systems. researchgate.net The Glaser or Hay couplings can be used to dimerize the molecule, forming a 1,4-bis(8-methylnaphthalen-1-yl)buta-1,3-diyne.

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction (with a suitable diene) or [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles.

| Reaction Type | Reagents | Product Functional Group |

| Hydration | H₂SO₄, HgSO₄, H₂O | Ketone |

| Partial Reduction | H₂, Lindlar's Catalyst | Alkene (Vinyl) |

| Full Reduction | H₂, Pd/C | Alkane (Ethyl) |

| Sonogashira Coupling | Aryl Halide, Pd catalyst, Cu(I) | Aryl-substituted Alkyne |

| Glaser Coupling | Cu(I) salt, Amine base | Diyne |

| Huisgen Cycloaddition | Organic Azide (B81097) | Triazole |

Oxidative Derivatizations to Carboxylic Acids

The transformation of alkynes into carboxylic acids is a fundamental oxidative process in organic synthesis. For terminal alkynes like this compound, this typically involves the oxidative cleavage of the carbon-carbon triple bond. This conversion can be achieved using strong oxidizing agents. The process results in the formation of a carboxylic acid with one fewer carbon atom than the starting alkyne, along with the loss of the terminal alkyne carbon as carbon dioxide.

Common reagents for this transformation include ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄) under basic and warm conditions. The mechanism for permanganate oxidation involves the initial formation of a cyclic manganate (B1198562) ester intermediate, which then undergoes further oxidation and cleavage to yield the carboxylate salt. Subsequent acidification produces the final carboxylic acid, 8-methylnaphthalene-1-carboxylic acid.

The derivatization of carboxylic acids is a crucial step for their analysis via methods like high-performance liquid chromatography (HPLC), especially when they lack a suitable chromophore or fluorophore for detection. nih.gov Various reagents and coupling methods, often borrowed from peptide synthesis, are used to convert carboxylic acids into esters or amides. nih.govthermofisher.com For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to activate the carboxylic acid, allowing it to react with a nucleophile. nih.govresearchgate.net

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | 1. KMnO₄, OH⁻, Δ 2. H₃O⁺ | 8-Methylnaphthalene-1-carboxylic acid | Oxidative Cleavage |

| This compound | 1. O₃ 2. H₂O₂ or other oxidative workup | 8-Methylnaphthalene-1-carboxylic acid | Ozonolysis |

Reductive Hydrogenation Processes to Alkenes/Alkanes

The reduction of the ethynyl group in this compound can be controlled to yield either the corresponding alkene (1-vinyl-8-methylnaphthalene) or the fully saturated alkane (1-ethyl-8-methylnaphthalene). This process, known as hydrogenation, involves the addition of molecular hydrogen (H₂) across the triple bond in the presence of a metal catalyst. libretexts.orgopenstax.org

The reaction is typically heterogeneous, occurring on the surface of a solid catalyst. libretexts.org The mechanism involves the adsorption of both the hydrogen gas and the alkyne onto the catalyst surface. openstax.orglibretexts.org Hydrogen atoms are then transferred sequentially to the carbons of the triple bond. openstax.org

Partial Reduction to Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is commonly used for this purpose. This catalyst is active enough to reduce the alkyne but not the resulting alkene. The hydrogenation occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the triple bond from the catalyst surface. libretexts.org

Complete Reduction to Alkane: For complete reduction to the alkane, more active catalysts are employed. Finely divided metals such as platinum (often as PtO₂, Adams' catalyst), palladium on carbon (Pd/C), or Raney nickel are effective. libretexts.orgorganic-chemistry.org Under these conditions, the initially formed alkene remains adsorbed to the catalyst and is subsequently reduced to the corresponding alkane. libretexts.org

| Starting Material | Reagent(s) | Product | Degree of Reduction |

|---|---|---|---|

| This compound | H₂, Lindlar's Catalyst | 1-Vinyl-8-methylnaphthalene | Partial (to Alkene) |

| This compound | H₂, Pd/C or PtO₂ | 1-Ethyl-8-methylnaphthalene | Complete (to Alkane) |

Transition Metal-Catalyzed Reactivity and Mechanistic Investigations

Palladium-Catalyzed Cycloaddition and Annulation Mechanisms

Palladium catalysts are highly effective in promoting cycloaddition and annulation reactions involving alkynes, leading to the formation of complex polycyclic aromatic systems. nih.gov In the context of this compound, the proximity of the ethynyl and methyl groups provides a template for intramolecular reactions, while its alkyne functionality makes it a suitable partner for intermolecular processes.

Palladium-catalyzed annulation reactions have been reported for structurally similar 1-halo-8-arylnaphthalenes, which react with alkynes to form heptagon-embedded aromatic systems. nih.govelsevierpure.com A plausible catalytic cycle for such transformations generally involves:

Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halogen or C-H bond.

Alkyne Insertion: The alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the Pd-C bond.

Reductive Elimination: The newly formed carbon-carbon bonds are established as the palladium catalyst is regenerated in its Pd(0) state, releasing the polycyclic product.

A formal [2+2+1] cyclization of a related substrate, 1-alkynyl-8-iodonaphthalene, with isocyanides has been achieved using a palladium catalyst, demonstrating the utility of this scaffold in constructing fused heterocyclic systems like acenaphtho[1,2-b]pyrroles. researchgate.net Similarly, palladium-catalyzed [3+2] cycloaddition reactions have been shown with related alkylidenecyclopropa[b]naphthalenes, highlighting the diverse cyclization pathways accessible with palladium catalysis. nih.gov

Rhodium-Catalyzed C-H Bond Activation and Cyclization Pathways

Rhodium catalysts are particularly adept at facilitating C-H bond activation, a process that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. nih.govresearchgate.net The this compound substrate is an excellent candidate for such reactions, possessing both a reactive C(sp³)–H bond in the peri-methyl group and a C(sp)–H bond at the terminus of the alkyne.

Research on analogous systems, such as 8-methylquinolines, has demonstrated that Rh(III) catalysts can activate the C(sp³)–H bond of the methyl group. rsc.org This C-H activation leads to the formation of a five-membered rhodacycle intermediate. This intermediate can then react with an alkyne (in an intermolecular reaction) or with the internal ethynyl group (in an intramolecular fashion). The proposed mechanistic pathway involves:

Directed C-H Activation: The rhodium catalyst coordinates to a directing group on the substrate (or to the π-system of the naphthalene ring) and selectively activates a nearby C-H bond. For this compound, this would likely be a C(sp³)–H bond of the 8-methyl group.

Formation of a Rhodacycle: A stable five- or six-membered rhodacycle intermediate is formed.

Migratory Insertion: The proximate ethynyl group undergoes migratory insertion into the Rh-C bond of the rhodacycle.

Reductive Elimination/Protonolysis: The cycle is completed by reductive elimination or protonolysis, which releases the cyclized product and regenerates the active rhodium catalyst.

This strategy has been applied to synthesize a variety of fused-ring systems. nih.govnih.gov For example, rhodium-catalyzed intramolecular cyclization of phenol-linked 1,6-enynes has been achieved through C-O bond cleavage and formation. nih.gov

Gold(I)-Mediated Enyne Cyclization Mechanisms in Analogue Systems

Gold(I) complexes are powerful π-philic Lewis acids that effectively activate carbon-carbon multiple bonds, particularly those of enynes and alkynes, toward nucleophilic attack. encyclopedia.pub While specific studies on this compound are limited, the reactivity of analogous arylalkyne systems provides a clear model for its potential transformations.

The general mechanism for gold(I)-catalyzed cyclization of enyne systems involves the following steps:

Alkyne Activation: The gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity.

Nucleophilic Attack: A tethered nucleophile (such as an alkene in an enyne system) attacks the activated alkyne. This attack can proceed in an endo or exo fashion, leading to different ring sizes. For a 1,6-enyne, a 6-endo-dig cyclization would lead to a six-membered ring, while a 5-exo-dig cyclization would form a five-membered ring containing an exocyclic double bond.

Rearrangement/Protonolysis: The resulting vinyl-gold intermediate can undergo various subsequent reactions, including protodeauration to release the cyclized product and regenerate the gold(I) catalyst. encyclopedia.pub

In systems containing both an alkyne and an allene, gold catalysis can trigger cascade cyclizations to produce complex structures like fused cyclopropanes and acenaphthenes. documentsdelivered.com The mechanism is related to the Simmons-Smith reaction and can be stereospecific. rsc.org

Radical Cascade Cyclizations and Fragmentation Processes

Radical reactions offer a powerful method for C-C bond formation, and cascade cyclizations of enynes and diynes can rapidly build molecular complexity from simple acyclic precursors. researchgate.netnih.gov The this compound molecule can be a substrate for such reactions, where a radical addition to the alkyne initiates a cascade.

A typical mechanism for a radical cascade cyclization would involve:

Radical Initiation: A radical is generated from an initiator (e.g., AIBN) and adds to the terminal carbon of the ethynyl group, forming a vinyl radical.

Intramolecular Cyclization: The newly formed vinyl radical can then attack another part of the molecule. A 6-exo-dig cyclization onto the C8a position of the naphthalene ring would be a plausible pathway, leading to a fused six-membered ring. This type of cyclization has been explored in "skipped" enediyne systems to avoid the formation of an initial five-membered ring. sci-hub.se

Termination/Propagation: The resulting radical can be quenched by a hydrogen atom donor (like Bu₃SnH) or propagate the radical chain.

Fragmentation Processes: In mass spectrometry, the naphthalene radical cation is known to undergo fragmentation. researchgate.net The unimolecular dissociation pathways are influenced by the internal energy of the ion. researchgate.net For this compound, likely fragmentation pathways would include the loss of a hydrogen radical (H•) from the methyl group or the ethynyl group, or the cleavage of the ethynyl radical (•C₂H) itself. researchgate.net

| Reaction Type | Catalyst/Initiator | Key Intermediate | Potential Product Type |

|---|---|---|---|

| Palladium-Catalyzed Annulation | Pd(0) complexes | Palladacycle | Fused Polycyclic Aromatics |

| Rhodium-Catalyzed C-H Activation | Rh(III) complexes | Rhodacycle | Cyclized/Fused Ring Systems |

| Gold(I)-Mediated Cyclization | Au(I) complexes | Vinyl-gold species | Cycloisomerized Products |

| Radical Cascade Cyclization | AIBN, Bu₃SnH | Vinyl radical | Fused Carbocycles |

Ring Formation and Polycyclic Aromatic Hydrocarbon (PAH) Growth Mechanisms

The thermal decomposition and subsequent reactions of this compound are critical for understanding the growth of polycyclic aromatic hydrocarbons (PAHs), which are significant as environmental pollutants and soot precursors. The unique peri-substitution of the ethynyl and methyl groups introduces steric strain and provides reactive sites that facilitate complex ring-formation and growth pathways under pyrolytic conditions.

Naphthalene and Indene Formation Pathways in Pyrolysis

Under high-temperature pyrolysis conditions, such as those found in combustion, this compound can decompose and isomerize, leading to the formation of more stable PAH structures like naphthalene and indene. The reaction pathways are complex and often proceed through radical intermediates. While direct experimental data on this compound is limited, the mechanisms can be inferred from studies on its structural analog, 1-methylnaphthalene. nih.govresearchgate.netlsu.edu

The initial step in the pyrolysis of alkylnaphthalenes is typically the cleavage of a C-H bond from the alkyl group, forming a resonance-stabilized radical. researchgate.netmdpi.com For this compound, hydrogen abstraction from the methyl group would yield the 8-ethynyl-1-naphthylmethyl radical. This highly reactive intermediate is central to subsequent decomposition and rearrangement pathways.

Naphthalene Formation: Naphthalene is a primary product in the pyrolysis of methylnaphthalenes, formed through the displacement of the methyl group by a hydrogen atom (demethylation). nih.gov A similar pathway can be proposed for this compound, where the loss of the methyl or ethynyl group via radical-assisted mechanisms leads to the formation of 1-ethynylnaphthalene (B95080) or 8-methylnaphthalene, respectively. Subsequent reactions can cleave the remaining substituent to yield the stable naphthalene core.

Indene Formation: The formation of indene, a five-membered ring fused to a benzene (B151609) ring, involves a more complex ring-opening and re-cyclization mechanism. In the pyrolysis of 1-methylnaphthalene, the naphthylmethyl radical is a key precursor. researchgate.net This bicyclic radical can undergo ring cleavage to form monocyclic aromatic intermediates. researchgate.netkaust.edu.sa These intermediates, such as those containing a phenyl ring with an unsaturated side chain, can then cyclize to form the five-membered ring of indene. rsc.org The decomposition of the bicyclic structure is a critical step in the pathway from naphthalene derivatives to indene-type structures. mdpi.com

| Reactant | Key Intermediate(s) | Major Product(s) | Formation Pathway Summary |

|---|---|---|---|

| This compound | 8-Ethynyl-1-naphthylmethyl radical | Naphthalene | H-displacement of methyl and/or ethynyl groups. |

| This compound | Benzo-fulvenallenyl, Ethynyl-indenyl radicals | Indene | Decomposition of the naphthylmethyl radical, ring cleavage, and subsequent re-cyclization. |

Role of Ethynyl-Indenyl and Benzo-Fulvenallenyl Intermediates in PAH Formation

Detailed kinetic modeling and experimental studies on the pyrolysis of 1-methylnaphthalene have identified several critical intermediates in the degradation of the naphthalene ring system to smaller aromatic species. researchgate.netkaust.edu.sa The primary radical formed, 1-naphthylmethyl, does not simply decompose into stable products but rather isomerizes and breaks down through a series of complex intermediates. Among the most significant are benzo-fulvenallenyl and ethynyl-indenyl radicals. researchgate.netkaust.edu.sa

These species represent key steps in the pathway from bicyclic aromatics to monocyclic structures. The benzo-fulvenallenyl radical is an isomer of the naphthylmethyl radical that facilitates the opening of one of the aromatic rings. Further rearrangement and fragmentation can lead to the formation of an ethynyl-indenyl radical. kaust.edu.sa These resonantly stabilized radicals are crucial platform molecules in the growth of larger PAHs. researchgate.net They can either fragment further into smaller species like o-benzyne and cyclopent-1-en-3-yne or react with other molecules to build larger, more complex PAH structures. kaust.edu.sa The indenyl radical itself is a well-established intermediate in PAH and soot formation, readily reacting with other hydrocarbons to form larger aromatics. researchgate.netresearchgate.net

| Intermediate | Description | Role in PAH Chemistry |

|---|---|---|

| 1-Naphthylmethyl Radical | Primary radical formed by H-abstraction from 1-methylnaphthalene. | Initiates the decomposition and isomerization cascade. researchgate.net |

| Benzo-fulvenallenyl Radical | Isomer of the naphthylmethyl radical. | Facilitates ring-opening of the bicyclic naphthalene structure. kaust.edu.sa |

| Ethynyl-indenyl Radical | Product of benzo-fulvenallenyl rearrangement. | Acts as a precursor to both smaller fragments and larger PAH growth. kaust.edu.sa |

| Indenyl Radical | A resonantly stabilized radical. | Serves as a critical building block for larger PAHs through addition reactions. researchgate.netrsc.org |

Intermolecular Reactions with Acetylene (B1199291) and Vinylacetylene

The growth of PAHs from smaller aromatic units often proceeds through repeated additions of small hydrocarbon molecules. The Hydrogen Abstraction-Acetylene Addition (HACA) mechanism is a widely recognized pathway for this growth. researchgate.net For a molecule like this compound, several sites are available for such reactions.

Reactions with Acetylene (HACA Mechanism): The HACA mechanism involves three main steps:

Hydrogen Abstraction: A hydrogen atom is abstracted from the aromatic ring by another radical, creating an aromatic radical site.

Acetylene Addition: An acetylene molecule (C₂H₂) adds to the radical site. This step is typically fast and irreversible under combustion conditions. researchgate.net

Ring Closure: The resulting radical undergoes an intramolecular cyclization, followed by dehydrogenation, to form a new, stable aromatic ring.

In this compound, H-abstraction can occur from the naphthalene core, leading to the addition of a new six-membered ring. Furthermore, the ethynyl group itself provides a highly reactive site for addition reactions, potentially leading to more complex and branched PAH structures.

Reactions with Vinylacetylene: Vinylacetylene (C₄H₄) is another crucial species in PAH formation. Reactions between aromatic radicals and vinylacetylene are known to be efficient pathways for adding a C₄ unit, which can readily form a new benzene ring. nih.govnih.gov For instance, the reaction of a phenyl radical with vinylacetylene is a key route to naphthalene formation. researchgate.netnih.govuoa.gr Similarly, a naphthyl radical derived from this compound could react with vinylacetylene. This would lead to a significant step-growth in the PAH size, potentially forming phenanthrene (B1679779) or anthracene (B1667546) derivatives after cyclization and aromatization. These barrierless radical-molecule reactions are considered efficient even at low temperatures, highlighting their importance in diverse environments. nih.gov

| Reaction Type | Growth Species | Mechanism Summary | Potential Product from Naphthalene Derivative |

|---|---|---|---|

| HACA | Acetylene (C₂H₂) | H-abstraction followed by C₂H₂ addition and ring closure. researchgate.net | Phenanthrene, Acenaphthylene (B141429) researchgate.net |

| Radical-Molecule Addition | Vinylacetylene (C₄H₄) | Addition of a C₄H₄ unit to an aromatic radical, followed by cyclization. nih.gov | Phenanthrene, Anthracene |

Advanced Spectroscopic Characterization Methodologies for 1 Ethynyl 8 Methylnaphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the connectivity, conformation, and electronic environment of nuclei. For 1-ethynyl-8-methylnaphthalene, specific NMR experiments are crucial for confirming its unique structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the chemical shifts (δ) and coupling constants (J) of the protons are highly informative. The aromatic protons on the naphthalene (B1677914) ring typically appear in the range of δ 7.0–8.5 ppm. The steric compression between the peri-substituents can cause distortion of the naphthalene skeleton, leading to distinct chemical shifts for each aromatic proton.

The methyl protons (–CH₃) would likely appear as a singlet in the upfield region, around δ 2.6 ppm, while the acetylenic proton (–C≡C–H) would resonate at approximately δ 3.0-3.5 ppm. The specific positions of these signals help confirm the presence of these functional groups and their relative electronic environments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be used to establish the connectivity between adjacent protons on the naphthalene ring.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Information Provided |

|---|---|---|---|

| Aromatic (Naphthalene H) | 7.0 - 8.5 | Doublet, Triplet, Multiplet | Confirms the aromatic core and reveals electronic effects of substituents. |

| Methyl (-CH₃) | ~2.6 | Singlet | Indicates the presence of the methyl group. |

| Acetylenic (-C≡C-H) | ~3.0 - 3.5 | Singlet | Confirms the terminal alkyne functional group. |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment and steric interactions. libretexts.org Nuclei surrounded by lower electron density are "de-shielded" and appear at a higher chemical shift (downfield). libretexts.org

For this compound, the carbons of the ethynyl (B1212043) group would appear at distinct chemical shifts, typically with the quaternary carbon (C-1 of naphthalene bonded to the alkyne) around δ 80-90 ppm and the terminal alkyne carbon around δ 75-85 ppm. The methyl carbon would have a characteristic signal in the upfield region (δ ~20 ppm). The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (δ 120–140 ppm). The steric strain induced by the peri substituents can influence the planarity of the naphthalene system, which in turn affects the ¹³C chemical shifts, providing insight into the molecule's distorted geometry. mdpi.com The dicarboximide ring in some naphthalenedicarboximide derivatives is noted to be more sensitive to the steric effects of substituents than to their electronic effects. mdpi.com

| Carbon Type | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|

| Aromatic (Naphthalene C) | 120 - 140 | Reveals electronic and steric effects on the carbon backbone. |

| Alkynyl (-C≡C-H) | 80 - 90 | Identifies the carbons of the ethynyl functional group. |

| Alkynyl (-C≡C-H) | 75 - 85 | Identifies the carbons of the ethynyl functional group. |

| Methyl (-CH₃) | ~20 | Confirms the methyl group's carbon. |

The Nuclear Overhauser Effect (NOE) is an NMR technique used to determine the spatial proximity of atoms within a molecule. wikipedia.org It relies on the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å, via cross-relaxation. wikipedia.orgresearchgate.net A two-dimensional NOE spectroscopy (NOESY) experiment is particularly powerful for this analysis. wikipedia.org

In the case of this compound, a NOESY experiment would be definitive in confirming the peri-substitution pattern. A cross-peak would be expected between the proton signals of the methyl group (–CH₃) and the proton on the adjacent aromatic ring position (H-7). More importantly, a key correlation would be observed between the methyl protons and the acetylenic proton if the conformation allows them to be spatially close. This through-space correlation provides unambiguous evidence of their proximity, which is a direct consequence of their 1,8-substitution on the naphthalene ring.

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS is essential for determining the precise molecular formula of a compound and for studying its fragmentation patterns, particularly under thermal stress.

SVUV-PI-MBMS is a sophisticated analytical technique ideal for studying the complex chemical reactions that occur during pyrolysis (thermal decomposition in the absence of oxygen). nih.govscispace.com This method uses tunable vacuum ultraviolet (VUV) light from a synchrotron to ionize molecules with minimal fragmentation, allowing for the precise identification of reaction intermediates and products. scispace.comyoutube.com

Pyrolysis studies on related compounds like 1-methylnaphthalene (B46632) using SVUV-PI-MBMS have shown that the primary decomposition pathway involves the formation of a resonance-stabilized naphthylmethyl radical. researchgate.netresearchgate.net For this compound, this technique would allow researchers to monitor its thermal decomposition in real-time. It would help identify key intermediates, such as radicals formed by the loss of a hydrogen atom from the methyl or ethynyl group, and subsequent reaction products. This information is crucial for understanding the thermal stability of the compound and its potential to form polycyclic aromatic hydrocarbons (PAHs) at high temperatures. researchgate.netresearchgate.netlsu.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying specific functional groups, as each group has characteristic vibrational frequencies. nih.gov

For this compound, IR and Raman spectra would provide complementary information.

Alkyne Group: A sharp, intense absorption in the IR spectrum around 3300 cm⁻¹ would confirm the ≡C–H stretch of the terminal alkyne. A weaker but sharp band around 2100–2140 cm⁻¹ would correspond to the C≡C triple bond stretch. In Raman spectroscopy, the C≡C stretch is often a strong and easily identifiable signal.

Methyl and Aromatic Groups: C–H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while the methyl C–H stretches would be observed just below 3000 cm⁻¹.

Naphthalene Core: C=C stretching vibrations within the aromatic naphthalene ring would produce a series of bands in the 1450–1600 cm⁻¹ region.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to simulate the vibrational spectra and aid in the precise assignment of each observed band to a specific molecular motion. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Terminal Alkyne | ≡C–H Stretch | ~3300 | IR (strong, sharp) |

| Alkyne | C≡C Stretch | 2100 - 2140 | IR (weak), Raman (strong) |

| Aromatic | C–H Stretch | 3000 - 3100 | IR, Raman |

| Methyl | C–H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic | C=C Ring Stretch | 1450 - 1600 | IR, Raman |

Electronic Spectroscopy for Conjugation and Excited States (UV-Vis)

The electronic absorption spectrum of naphthalene derivatives is characterized by strong ultraviolet absorption resulting from π-π* transitions within the aromatic system. researchgate.net For a baseline comparison, 1-methylnaphthalene (1-MN), a closely related compound, exhibits characteristic absorption spectra with distinct peaks. In the vapor phase at 350 K, 1-MN shows clear spectral structures with peaks at 264 nm, 274 nm, and 285 nm. d-nb.info With increasing temperature, these features tend to broaden and undergo a red-shift due to the increased population of higher vibrational levels in the electronic ground state. d-nb.info

The introduction of an ethynyl group at the 1-position of the naphthalene ring, alongside the methyl group at the 8-position, is expected to extend the π-conjugation of the system. This extension of the chromophore typically leads to a bathochromic (red) shift in the absorption maxima compared to 1-methylnaphthalene. This phenomenon is observed in other naphthalene derivatives where substituents increase conjugation. For instance, the presence of aromatic groups on silicon atoms attached to a naphthalene core causes a red shift in the UV absorption spectra, enhancing σ–π mixing and increasing conjugation. nih.gov

Steric hindrance between the peri substituents (1-ethynyl and 8-methyl groups) can force one or both groups to twist out of the plane of the naphthalene ring. This twisting can disrupt the π-conjugation, potentially leading to a hypsochromic (blue) shift or a reduction in the molar extinction coefficient (ε) compared to a planar analogue. researchgate.net However, the linear geometry of the ethynyl group may minimize this steric clash compared to bulkier substituents.

The UV-Vis absorption data for various peri-substituted naphthalene derivatives illustrate these effects. While data for this compound is not available, the table below presents data for related compounds to demonstrate general trends. For example, a derivative like 4,4'-(buta-1,3-diyne-1,4-diyl)-bis(N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine) shows strong absorption at longer wavelengths (369 nm and 406 nm), indicating significant conjugation. rsc.org

Table 1: Illustrative UV-Vis Absorption Data for Naphthalene Derivatives in Chloroform

| Compound | λmax (nm) | log ε (M⁻¹ cm⁻¹) |

| A 4,4'-(buta-1,3-diyne-1,4-diyl)-bis(N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine) derivative rsc.org | 280 sh, 369, 406 | 4.92, 4.81, 4.82 |

| A 2-((4,5-bis(dimethylamino)-naphthalen-1-yl)ethynyl) derivative rsc.org | 277 sh, 346 sh, 399 | 4.65, 4.28, 4.41 |

| An N-H protonated naphthalene diimide derivative rsc.org | 280, 324 sh, 387 sh, 437 | 4.50, 4.25, 4.07, 4.25 |

Note: 'sh' denotes a shoulder on the absorption peak. This data is for illustrative purposes to show trends in related structures.

Luminescence and Fluorescence Spectroscopy for Photophysical Studies

The luminescence and fluorescence properties of naphthalene derivatives are highly sensitive to their molecular structure and environment. The introduction of substituents can significantly alter fluorescence intensities, quantum yields, and emission wavelengths.

Generally, extending the π-conjugation, as with an ethynyl group, is expected to red-shift the fluorescence emission spectrum of this compound relative to 1-methylnaphthalene. Studies on silyl-substituted naphthalenes have shown that the introduction of silyl (B83357) and silylethynyl groups at the 1-position causes shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities. mdpi.com

The peri-interaction between the 1-ethynyl and 8-methyl groups will also play a crucial role in the photophysical properties. Steric strain can create non-radiative decay pathways, potentially quenching fluorescence and lowering the fluorescence quantum yield (Φf). However, in some cases, rigidifying the structure can inhibit vibrational-related non-radiative decay and enhance emission. The photophysical behavior of 1,8-donor/acceptor-substituted naphthalenes has revealed unusual fluorescence properties, where changes in solvent polarity can lead to large Stokes shifts and variations in fluorescence intensity. researchgate.net

For many naphthalene derivatives, the formation of excited-state dimers, known as excimers, is a key photophysical process, particularly in non-polar solvents. nih.gov This results in a broad, structureless, and red-shifted emission band. While intramolecular excimer formation is less likely for this compound, intermolecular excimer formation could be possible at higher concentrations.

The photophysical properties of a molecule are quantified by parameters such as the fluorescence quantum yield and the excited-state lifetime (τf). For example, various silyl-substituted naphthalene derivatives exhibit a range of quantum yields and lifetimes depending on the specific substituents and their positions. mdpi.com

Table 2: Illustrative Photophysical Data for Silyl-Substituted Naphthalene Derivatives in Cyclohexane

| Compound | λem (nm) | Φf | τf (ns) |

| 1-(Trimethylsilyl)naphthalene mdpi.com | 323, 330 | 0.20 | 35.0 |

| 1-(Triethylsilyl)naphthalene mdpi.com | 323, 330 | 0.22 | 38.0 |

| 1-(Dimethylphenylsilyl)naphthalene mdpi.com | 323, 330 | 0.17 | 30.0 |

Note: This data is for illustrative purposes to show typical photophysical parameters for related 1-substituted naphthalenes.

Theoretical and Computational Chemistry Studies on 1 Ethynyl 8 Methylnaphthalene

Quantum Chemical Methodologies for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds analogous to 1-ethynyl-8-methylnaphthalene, such as 1,8-dimethylnaphthalene (B165263), DFT calculations using basis sets like B3LYP/6-31G have been employed to analyze vibrational spectra and molecular geometries. Similar DFT studies on other peri-substituted naphthalenes have focused on understanding their redox behaviors and ionization energies. However, specific DFT calculations detailing the electronic properties, such as orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps for this compound, are not present in the current body of scientific literature.

Ab Initio and Coupled-Cluster Approaches for Energy Profiles

Ab initio and coupled-cluster methods provide higher levels of theory for more accurate energy calculations, crucial for determining reaction barriers and understanding potential energy surfaces. While these methods have been applied to various naphthalene (B1677914) derivatives to elucidate reaction mechanisms and excited-state dynamics, there is no specific research applying these high-level computational approaches to determine the energy profiles of reactions involving this compound. Such studies would be invaluable for understanding its thermal decomposition or participation in cycloaddition reactions.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and dynamics simulations are essential for studying the non-covalent interactions that govern the behavior of molecules in condensed phases. These techniques have been applied to substituted naphthalene diimides to understand their interactions with biological macromolecules like G-quadruplex DNA. For this compound, molecular dynamics simulations could predict its aggregation behavior, solvation properties, and potential for forming host-guest complexes. Currently, no such simulation studies have been published.

Prediction and Analysis of Thermochemical Data and Reaction Energetics

The prediction of thermochemical data, such as enthalpy of formation and reaction energies, is a key application of computational chemistry. While theoretical calculations of thermodynamic properties have been performed for naphthalene and its methylated derivatives, specific thermochemical data for this compound derived from computational methods are absent from the literature. Such data would be critical for modeling its behavior in high-temperature environments, such as pyrolysis.

Computational Mechanistic Elucidation of Catalytic Cycles

Computational studies are frequently used to unravel the mechanisms of catalytic reactions. For instance, DFT calculations have been instrumental in understanding the C-H activation of naphthalene derivatives in the presence of metal catalysts. Although this compound could potentially be a substrate in various catalytic transformations, there are no published computational studies elucidating the mechanistic pathways of such reactions.

Conformational Analysis and Steric Hindrance Studies

The peri-substitution on the naphthalene core in this compound introduces significant steric strain, which dictates its conformational preferences. Conformational analysis of other bridged and unbridged peri-naphthalenes has been a subject of interest to understand ring inversion barriers and the effects of torsional and bond angle strain. While it is expected that the interaction between the ethynyl (B1212043) and methyl groups would lead to a distorted naphthalene backbone, detailed computational conformational analyses, including potential energy surface scans and quantification of steric hindrance for this compound, have not been reported.

Applications of 1 Ethynyl 8 Methylnaphthalene in Cutting Edge Organic Synthesis Research

Role as a Versatile Building Block for Complex Organic Molecules

The utility of 1-ethynyl-8-methylnaphthalene as a versatile building block stems from the combination of its rigid, planar naphthalene (B1677914) scaffold and the reactive ethynyl (B1212043) group. This combination allows for the controlled, stepwise construction of larger, more complex molecules, particularly polycyclic aromatic hydrocarbons (PAHs). chemistryviews.orgnih.gov The synthesis of complex PAHs is a significant area of research due to their potential applications in optoelectronic materials. chemistryviews.org

The ethynyl group serves as a reactive handle for various carbon-carbon bond-forming reactions. For instance, it can participate in cycloaddition reactions to build new ring systems. Research on related ethynylnaphthalenes has shown they can undergo photochemical processes like [2+2] photocycloaddition to yield complex cyclobutene adducts. nih.gov Such reactions provide a pathway to intricate, three-dimensional structures that are otherwise difficult to access. Furthermore, the terminal alkyne is amenable to classic cross-coupling reactions, enabling the extension of the carbon framework and the synthesis of elaborate molecular designs. The 1,8-disubstituted naphthalene core imparts conformational rigidity to the target molecules, a desirable trait in fields like supramolecular chemistry and materials science.

Utilization as a Synthetic Intermediate in Specialty Chemical Production

In multi-step synthetic sequences, this compound serves as a critical synthetic intermediate for producing specialty chemicals. clearsynth.com These are high-value compounds produced for specific, performance-enhancing applications rather than for general use. The unique structure of peri-substituted naphthalenes makes them ideal precursors for compounds with tailored properties.

One key area is the synthesis of specialized organometallic complexes. The peri-positions on the naphthalene backbone can act as anchoring points for metal centers, creating pincer-type ligands. Research on related 1,8-disubstituted naphthalenes has demonstrated their utility in forming novel organogold(I) complexes. acs.org By analogy, this compound could be derivatized and used to create unique ligand frameworks for catalysts or functional materials. The steric strain inherent in the 1,8-substitution pattern can influence the geometry and reactivity of the resulting metal complexes, making them valuable for specific catalytic transformations.

The conversion of the ethynyl group into other functionalities also allows this compound to act as an intermediate for a broad class of substituted naphthalenes that are not accessible through direct substitution methods on the naphthalene ring. wikipedia.org

Precursor for the Development of Advanced Functional Materials

The presence of a terminal alkyne group makes this compound a prime candidate for the synthesis of advanced functional materials, particularly conjugated polymers. The polymerization of terminal alkynes is a well-established method for creating polymers with a polyacetylene backbone, which often exhibit interesting electronic and optical properties such as conductivity and photoluminescence.

While specific research on the polymerization of this compound is not widely documented, the principles of ethynylarene polymerization suggest its potential. The resulting polymer would feature a rigid naphthalene scaffold as a bulky side group, which would influence the polymer's morphology, solubility, and solid-state packing. These factors are critical in determining the material's performance in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The steric bulk of the 1-methylnaphthalene (B46632) group could prevent extensive π-stacking, potentially leading to materials with high fluorescence quantum yields in the solid state.

| Property | Anticipated Characteristic | Potential Application |

|---|---|---|

| Conjugation | Extended π-conjugation along the polyacetylene backbone. | Organic Semiconductors, Conductive Films |

| Solubility | Enhanced solubility in organic solvents due to bulky naphthalene side chains. | Solution-Processable Electronics (e.g., Printable Circuits) |

| Photoluminescence | Potentially high fluorescence efficiency due to steric hindrance preventing aggregation-caused quenching. | Organic Light-Emitting Diodes (OLEDs), Chemical Sensors |

| Thermal Stability | High stability imparted by the aromatic naphthalene units. | High-Performance Electronic Components |

Strategies for Derivatization and Scaffold Generation for Novel Chemical Entities

The chemical reactivity of the ethynyl group provides a rich platform for the derivatization of the 1-methylnaphthalene scaffold. This allows chemists to generate libraries of novel compounds built upon this rigid core structure. Key derivatization strategies focus on the transformation of the carbon-carbon triple bond.

Cycloaddition Reactions: The alkyne is a powerful dienophile and dipolarophile. It can readily participate in [3+2] cycloadditions with azides (an example of "click chemistry") to form highly stable 1,2,3-triazole rings. researchgate.net This reaction is exceptionally reliable and tolerant of other functional groups, making it ideal for linking the naphthalene scaffold to other molecules, including biomolecules or polymers. Other cycloadditions, such as those with nitrile oxides or azomethine imines, can generate different five-membered heterocyclic rings. nih.govchemrxiv.org

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The terminal alkyne of this compound is an ideal substrate for Sonogashira coupling, allowing for the attachment of various aryl or vinyl groups. This strategy is highly effective for creating extended π-conjugated systems. Similarly, Glaser coupling can be used to dimerize the molecule, forming a 1,3-diyne, which further extends the conjugated system and provides a building block for carbon-rich materials.

Hydration and Addition Reactions: The triple bond can be hydrated to form 1-acetyl-8-methylnaphthalene, introducing a ketone functionality that can be further manipulated. Various other addition reactions (e.g., hydrohalogenation, hydroamination) can install different functional groups at the benzylic position, transforming the electronic properties of the scaffold.

These strategies enable the systematic modification of the this compound core, allowing for the fine-tuning of its properties for specific applications and the generation of entirely new classes of chemical compounds.

| Reaction Type | Key Reagents | Resulting Structure/Scaffold | Primary Application |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (B81097) (R-N₃), Cu(I) catalyst | 1,2,3-Triazole-substituted naphthalene | Bioconjugation, Materials Science |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst, Base | Aryl/Vinyl-substituted alkyne | Synthesis of π-conjugated systems, Molecular wires |

| Glaser Coupling | Cu(I) or Cu(II) salt, Base, Oxidant | Butadiyne-linked naphthalene dimer | Precursor for carbon-rich materials and polymers |

| [2+2] Photocycloaddition | Alkene, UV light (350 nm) | Cyclobutene-fused naphthalene | Building complex, strained ring systems nih.gov |

| Hydration (Markovnikov) | H₂O, H⁺ (e.g., H₂SO₄), HgSO₄ catalyst | 1-Acetyl-8-methylnaphthalene | Intermediate for further functionalization |

Supramolecular Chemistry and Crystal Engineering with 1 Ethynyl 8 Methylnaphthalene Analogues

Design and Self-Assembly of Supramolecular Architectures

The design of supramolecular architectures using 1-ethynyl-8-methylnaphthalene analogues focuses on leveraging intermolecular forces to create ordered, functional systems. The self-assembly of these molecules is driven by a combination of hydrogen bonding, van der Waals forces, and particularly π-π interactions, leading to organized entities with complexities extending beyond the individual molecule. nih.govmdpi.com The process of crystallization itself can be considered a supramolecular reaction, where the final crystal structure emerges from these non-covalent interactions. uoc.gr

The ethynyl (B1212043) group can act as a hydrogen bond donor, while the aromatic naphthalene (B1677914) system provides a large surface for π-stacking. By modifying the substituents on the naphthalene core, it is possible to tune the electronic properties and steric hindrance, thereby directing the self-assembly process. For instance, the introduction of hydrophilic groups can suppress non-templated self-assembly and prevent further aggregation of the desired supramolecular complexes. nih.gov

Research on related systems, such as phenylene–ethynylene macrocycles, has demonstrated the formation of porous two-dimensional molecular networks at liquid/graphite interfaces. These structures self-assemble through van der Waals interactions and alkyl chain interdigitation, forming honeycomb and Kagomé type networks. rsc.org This highlights the potential of ethynyl-naphthalene derivatives to form well-defined porous architectures.

The table below summarizes key intermolecular interactions and their roles in the self-assembly of aromatic ethynyl compounds.

| Interaction Type | Role in Self-Assembly | Example System |

| π-π Stacking | Primary driving force for aggregation and ordering of aromatic cores. | 4-ethynyl-1,8-naphthalimide derivatives nih.govresearchgate.net |

| Hydrogen Bonding | Directional control and stabilization of the assembly. | Diaminotriazine-equipped naphthalene derivatives nih.gov |

| Van der Waals | Formation of close-packed structures, particularly with alkyl chains. | Triangular phenylene–ethynylene macrocycles rsc.org |

Host-Guest Chemistry and Inclusion Compounds with Naphthalene Derivatives

Naphthalene derivatives have been extensively utilized in host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule. thno.org The π-rich cavity of hosts containing naphthalene units can bind with various guest molecules through non-covalent interactions. nih.gov The dynamic nature of these interactions allows for the development of smart materials that can respond to external stimuli such as temperature, pH, or light. thno.org

Acyclic pillar[n]naphthalenes, for example, demonstrate the ability to interact with organic ammonium (B1175870) guest cations by wrapping around them, with association constants in the range of 10² to 10⁴ M⁻¹. nih.gov Similarly, flexible cages with naphthalene walls have shown remarkably strong binding to aromatic dicationic guests, with binding affinities up to 10¹⁰ M⁻¹. jyu.fi These interactions are mediated by C–H···π and cation···π forces. jyu.fi The encapsulation of guest molecules is often influenced by the size and shape complementarity between the host and the guest. mdpi.com

The development of host-guest systems with naphthalene derivatives has potential applications in areas such as drug delivery, sensing, and catalysis. The ability to control the release of a guest molecule through external stimuli is a key area of research. thno.org

Below is a table showcasing examples of host-guest systems based on naphthalene derivatives.

| Host System | Guest Molecule(s) | Key Interactions |

| Acyclic pillar rsc.orgnaphthalene | Organic ammonium cations | Cation···π, C–H···π |

| Flexible cage with naphthalene walls | Tetrathiafulvalene mono- and dication, methyl viologen | C–H···O, C–H···π, cation···π |

| Metallosupramolecular M4L6 tetrahedral cages | Tetrahalometallate ions | Shape complementarity |

Principles of Crystal Engineering for Controlled Solid-State Properties

Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. uoc.gr For analogues of this compound, the key to controlling their solid-state properties lies in the predictable formation of specific intermolecular synthons, which are robust structural units formed by non-covalent interactions. uoc.gr

The primary interactions at play are hydrogen bonds and π-stacking. The ethynyl group can participate in C–H···π interactions, which have been shown to be specific and attractive enough to direct crystal packing. uoc.gr The planarity of the naphthalene core promotes π-stacking, and by introducing substituents, one can modulate the stacking arrangement (e.g., face-to-face vs. slip-stacked) and thereby influence the material's electronic and photophysical properties. rsc.org

A significant challenge in crystal engineering is the potential for polymorphism, where a compound can crystallize into multiple different crystal structures. The predictability of a crystal structure is crucial for the fine-tuning of its properties. uoc.gr In some cases, steric repulsion between bulky substituents can lead to distortions in the molecular structure, such as twisting of the naphthalene skeleton and bending of acetylene (B1199291) units, as observed in 1,4,5,8-tetraethynylnaphthalene derivatives. rsc.org

Key principles for the crystal engineering of ethynylnaphthalene analogues are summarized below.

| Principle | Description |

| Synthon Approach | Identification and utilization of reliable intermolecular interactions (synthons) to guide crystal packing. |

| Interaction Hierarchy | Understanding the relative strengths of different non-covalent interactions (e.g., hydrogen bonds > π-stacking) to predict the most likely packing arrangement. |

| Steric Control | Using substituents to introduce steric hindrance and direct the geometry of the crystal lattice. |

| Polymorph Control | Controlling crystallization conditions (solvent, temperature, etc.) to favor the formation of a specific crystalline phase. |

On-Surface Self-Assembly of Organic Thin Films

The self-assembly of organic molecules on solid surfaces is a powerful bottom-up approach for the fabrication of functional nanostructures and thin films. For analogues of this compound, their rigid and planar aromatic structure makes them well-suited for forming ordered monolayers on surfaces. The interactions between the molecules and the substrate, as well as intermolecular interactions, dictate the final assembled structure.

Studies on triangular phenylene–ethynylene macrocycles at the liquid/graphite interface have shown the formation of porous two-dimensional networks. nycu.edu.tw The structure of these networks can be influenced by factors such as the length of alkyl chain substituents, the solvent, and the concentration. rsc.org These porous networks can then act as templates for the co-adsorption of guest molecules, opening up possibilities for 2D host-guest chemistry. nycu.edu.tw

The ability to control the on-surface assembly of these molecules is crucial for applications in molecular electronics, sensing, and catalysis. The ethynyl group can also be used for on-surface polymerization, leading to the formation of covalent organic frameworks with high stability and defined porosity.

The following table outlines factors that influence the on-surface self-assembly of aromatic ethynyl compounds.

| Factor | Influence on Self-Assembly |

| Substrate | The nature of the substrate (e.g., graphite, metal) determines the molecule-substrate interaction strength and can template the growth of the molecular layer. |

| Solvent | The choice of solvent can affect the solubility of the molecules and mediate their interactions at the solid-liquid interface. |

| Concentration | The concentration of the solution can influence the packing density and the formation of different surface-confined structures. |

| Molecular Structure | The size, shape, and functional groups of the molecule determine the intermolecular interactions and the resulting two-dimensional packing. |

π-Stacking Interactions and Their Influence on Photophysical Properties in Assemblies

π-stacking interactions play a crucial role in determining the photophysical properties of supramolecular assemblies of naphthalene derivatives. nih.gov The close proximity of the aromatic rings in a π-stacked arrangement leads to strong electronic coupling, which can significantly alter the absorption and emission spectra of the material compared to the isolated molecule. researchgate.net

In the case of 4-ethynyl-1,8-naphthalimide-based supramolecular assemblies, intermolecular π-π stacking has been identified as the main driving force for gel formation. nih.govresearchgate.net This stacking results in a large red-shift of about 80 nm in the fluorescent emission during the sol-gel transition. nih.govresearchgate.net This phenomenon is attributed to the formation of J-aggregates, where the transition dipoles of the molecules are aligned in a head-to-tail fashion.

The precise control over π-stacking is challenging due to the weak and non-directional nature of these interactions. rsc.org However, by strategically balancing attractive π-π interactions with repulsive steric hindrance, it is possible to control the size and geometry of the π-stacks. rsc.org This "frustrated π-stacking" approach provides a pathway to fine-tune the photophysical properties of the resulting materials for applications in organic electronics and photonics. rsc.org The relationship between π-stacking and photophysical properties is a key aspect in the design of functional molecular materials. mdpi.com

The table below details the effects of π-stacking on the photophysical properties of aromatic assemblies.

| Photophysical Property | Effect of π-Stacking |

| Absorption Spectrum | Can lead to red or blue shifts (H- or J-aggregation) and changes in molar absorptivity. |

| Fluorescence Emission | Often results in red-shifted emission and can lead to aggregation-induced emission or quenching. |

| Quantum Yield | Can be either enhanced or reduced depending on the specific stacking arrangement and the degree of electronic coupling. |

| Exciton Delocalization | The electronic excitation can be delocalized over multiple molecules in the stack, influencing energy transfer processes. |

Integration of 1 Ethynyl 8 Methylnaphthalene in Materials Science and Polymer Chemistry

Development of Organic Electronic Materials

The development of new organic semiconductors is a cornerstone of modern electronics, with applications ranging from light-emitting diodes (OLEDs) to field-effect transistors. The electronic properties of polycyclic aromatic hydrocarbons, such as naphthalene (B1677914), are of significant interest in this field.

Exploration of Unique Electronic Properties

The electronic properties of naphthalene derivatives can be finely tuned through chemical modification. The introduction of an ethynyl (B1212043) group, a carbon-carbon triple bond, is a common strategy to extend the π-conjugated system of an aromatic molecule. This extension typically leads to a smaller HOMO-LUMO gap, which is a critical parameter for organic electronic materials. The specific placement of the ethynyl and methyl groups at the 1 and 8 positions of the naphthalene core in 1-Ethynyl-8-methylnaphthalene would be expected to induce unique electronic and steric effects. However, specific studies detailing the electronic properties, such as charge carrier mobility or performance in electronic devices, for this compound are not readily found in the existing literature. Research on similar cross-conjugated systems based on 1,8-bis(dimethylamino)naphthalene has shown that the conjugation pathway can be switched by external stimuli, a property of interest for molecular switches and transistors.

Role in Polymer Production and Advanced Composite Materials

Diethynylarenes, which are aromatic compounds with two ethynyl groups, are known precursors for the synthesis of polymers with interesting thermal and mechanical properties. These polymers can be used in advanced composite materials.

While this compound is a monoethynylarene, its ethynyl group provides a reactive site for polymerization reactions. For instance, it could potentially be used as a monomer or a co-monomer in the synthesis of polyphenylenes or other conjugated polymers. The polymerization of diethynylarenes often proceeds through the formation of branched or cross-linked structures, leading to materials with high thermal stability. The incorporation of the bulky 8-methylnaphthalene moiety into a polymer backbone could influence the polymer's solubility, processability, and solid-state packing, which are all crucial factors for its application in composite materials. However, specific research on the polymerization of this compound and the properties of the resulting polymers or their use in composites is not described in the available literature.

Fabrication of Carbon Nanostructures (e.g., Graphene Nanoribbons) via Surface Synthesis

On-surface synthesis has emerged as a powerful bottom-up approach for the atomically precise fabrication of carbon nanostructures like graphene nanoribbons (GNRs). This technique utilizes specifically designed molecular precursors that react on a catalytic metal surface to form the desired nanostructures.

Naphthalene-based molecules are common precursors in the on-surface synthesis of GNRs. The structure of the final GNR is programmed into the molecular precursor. For example, 1,4,5,8-tetrabromonaphthalene has been used to synthesize armchair GNRs. The ethynyl group in this compound could potentially participate in surface-catalyzed cyclization and dehydrogenation reactions, which are key steps in the formation of GNRs. The peri-positioning of the ethynyl and methyl groups might lead to the formation of specific edge structures or introduce curvature in the resulting nanostructures. Despite this potential, there are no specific reports found that document the use of this compound as a precursor for the on-surface synthesis of graphene nanoribbons or other carbon nanostructures.

Luminescent and Fluorescent Material Applications

Naphthalene and its derivatives are well-known for their fluorescent properties and have been extensively studied for applications in sensing, imaging, and as active components in luminescent materials.